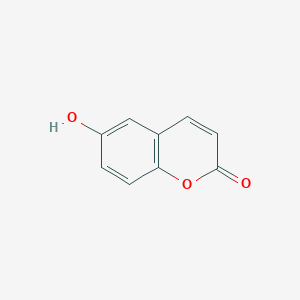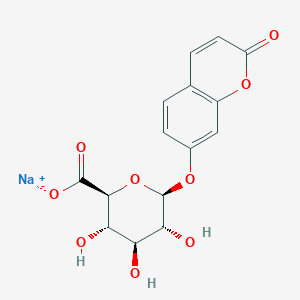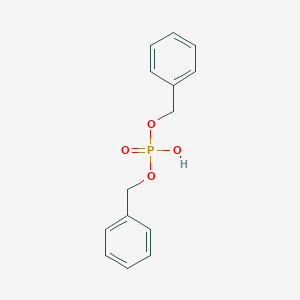
Hopantenic acid
Overview
Description
Hopantenic acid, also known as homopantothenic acid, is a central nervous system depressant. It is a homologue of pantothenic acid (vitamin B5) and is formulated as the calcium salt for pharmaceutical use. This compound is used in the Russian Federation for various neurological, psychological, and psychiatric conditions .
Mechanism of Action
Target of Action
Hopantenic acid, also known as N-pantoyl-GABA, is a central nervous system depressant . It primarily targets δ and κ opioid receptors, modulates acetylcholine secretion, and interacts with dopamine receptors . These targets play a crucial role in the functioning of the nervous system, affecting cognition, mood, and physical sensations.
Mode of Action
This compound binds with δ and κ opioid receptors, which are involved in pain regulation and mood control . By modulating acetylcholine secretion, it influences the transmission of nerve signals in the brain and other areas of the body. Its interaction with dopamine receptors affects processes such as mood, reward, addiction, and motor control .
Biochemical Pathways
Apart from its neurotropic effects, this compound can modulate the metabolism of prostaglandins and steroids . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation. Steroids are a type of lipid molecule that includes hormones, alkaloids, and vitamins .
Pharmacokinetics
When taken orally, this compound is rapidly absorbed from the digestive tract . The maximum concentration in blood plasma is reached within 1 hour . The highest concentrations of the drug are found in the liver, kidneys, stomach wall, and skin . It penetrates through the blood-brain barrier, is not metabolized, and is excreted unchanged within 48 hours (67.5% of the taken dose - with urine, 28.5% - with feces) .
Result of Action
The action of this compound results in a unique spectrum of pharmacological effects. It has nootropic (cognitive-enhancing), anticonvulsant, and mild activating effects . It increases brain resistance to hypoxia and the effects of toxic substances, stimulates anabolic processes in neurons, and has an anticonvulsant effect . It also reduces motor excitability while regulating behavior .
Biochemical Analysis
Biochemical Properties
Hopantenic acid plays a significant role in biochemical reactions. It is involved in the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are crucial for fat metabolism . The compound interacts with various enzymes and proteins, facilitating numerous biochemical reactions.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to exert protective effects on cells suffering from lipid peroxidation damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into CoA or ACP within the body, participating in fat metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses can have beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hopantenic acid is synthesized by the amide formation between D-pantoate and gamma-aminobutyric acid (GABA). The synthetic route involves the reaction of D-pantoate with gamma-aminobutyric acid under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. The process includes the purification of the final product to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Hopantenic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles that can attack the amide group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Hopantenic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amide chemistry and reactions.
Biology: Research has shown that this compound can modulate the metabolism of prostaglandins and steroids.
Medicine: It is used as a nootropic agent with neuroprotective, anticonvulsant, and anxiolytic effects. .
Comparison with Similar Compounds
Similar Compounds
Pantothenic acid: While pantothenic acid is the amide of D-pantoate and beta-alanine, hopantenic acid is the amide of D-pantoate and gamma-aminobutyric acid.
Panthenol: Another related compound, panthenol, is an alcohol derivative of pantothenic acid.
Uniqueness
This compound’s unique structure, with an additional methylene group compared to pantothenic acid, gives it distinct pharmacological properties. Its ability to interact with gamma-aminobutyric acid receptors and modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048331 | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18679-90-8 | |
| Record name | Hopantenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18679-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hopantenic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hopantenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14044 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOPANTENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


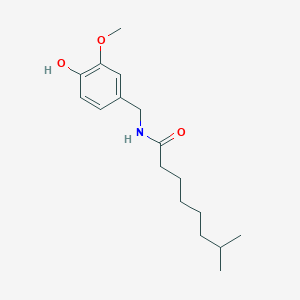
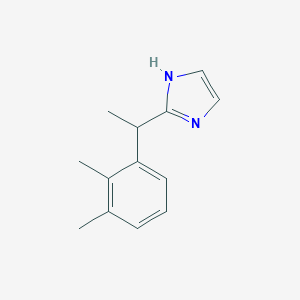

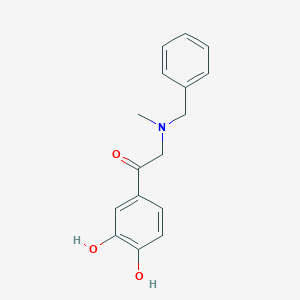
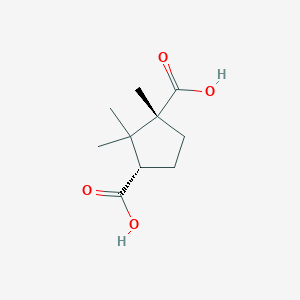
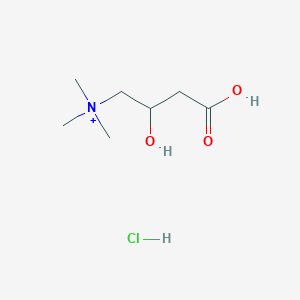

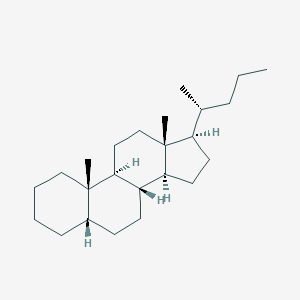
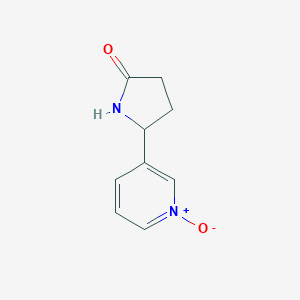
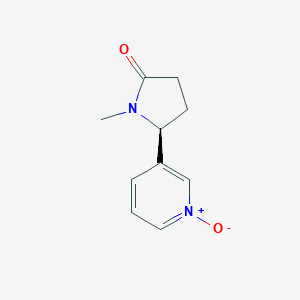
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
